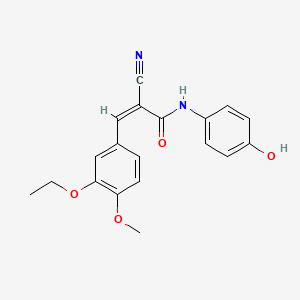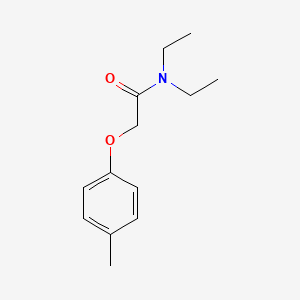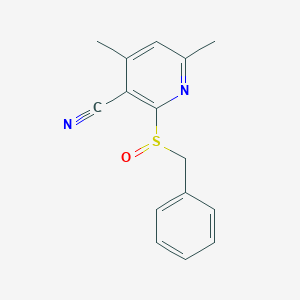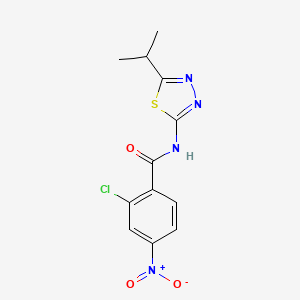
N-(4-acetylphenyl)-3,4-diethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-3,4-diethoxybenzamide, also known as APDEB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. APDEB belongs to the class of benzamide derivatives and has a molecular weight of 337.4 g/mol. In
作用機序
The exact mechanism of action of N-(4-acetylphenyl)-3,4-diethoxybenzamide is not well understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, N-(4-acetylphenyl)-3,4-diethoxybenzamide can reduce inflammation and pain.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-3,4-diethoxybenzamide has been shown to have potent anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to have selective cytotoxicity towards cancer cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
One of the main advantages of N-(4-acetylphenyl)-3,4-diethoxybenzamide is its potent anti-inflammatory and analgesic properties, which make it a useful tool for studying the inflammatory response and pain pathways. However, one of the limitations of N-(4-acetylphenyl)-3,4-diethoxybenzamide is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the use of N-(4-acetylphenyl)-3,4-diethoxybenzamide in scientific research. One area of interest is in the development of new drugs for the treatment of inflammatory diseases. N-(4-acetylphenyl)-3,4-diethoxybenzamide has shown promising results in animal models and could potentially be developed into a new drug for human use.
Another area of interest is in the development of new diagnostic tools for cancer research. N-(4-acetylphenyl)-3,4-diethoxybenzamide has shown selective binding to cancer cells and could potentially be used as a contrast agent in imaging studies to detect cancer cells.
In conclusion, N-(4-acetylphenyl)-3,4-diethoxybenzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent anti-inflammatory, analgesic, and antipyretic properties make it a potential candidate for the treatment of various inflammatory diseases, while its selective cytotoxicity towards cancer cells makes it a potential candidate for cancer therapy. Further research is needed to fully understand the mechanism of action of N-(4-acetylphenyl)-3,4-diethoxybenzamide and its potential applications in scientific research.
合成法
The synthesis of N-(4-acetylphenyl)-3,4-diethoxybenzamide involves the reaction of 4-acetylphenyl isocyanate with 3,4-diethoxyaniline in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain pure N-(4-acetylphenyl)-3,4-diethoxybenzamide.
科学的研究の応用
N-(4-acetylphenyl)-3,4-diethoxybenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the development of new drugs. N-(4-acetylphenyl)-3,4-diethoxybenzamide has been shown to have potent anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis, colitis, and asthma.
N-(4-acetylphenyl)-3,4-diethoxybenzamide has also been studied for its potential use as a diagnostic tool in cancer research. It has been shown to selectively bind to cancer cells and can be used as a contrast agent in imaging studies to detect cancer cells.
特性
IUPAC Name |
N-(4-acetylphenyl)-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-4-23-17-11-8-15(12-18(17)24-5-2)19(22)20-16-9-6-14(7-10-16)13(3)21/h6-12H,4-5H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDJPAOQYAKWJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-3,4-diethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5760014.png)


![(4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5760029.png)

![N-[3-(butyrylamino)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5760046.png)



![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5760075.png)
